molecular formula C18H19NO4 B5688893 N-cyclopropyl-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide

N-cyclopropyl-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide

Cat. No. B5688893
M. Wt: 313.3 g/mol
InChI Key: YBUBRHJRKAVEMM-UHFFFAOYSA-N
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Description

The compound is a derivative of coumarin, a class of organic compounds known for their wide range of biological activities . It also contains a cyclopropyl group, which is a three-membered ring structure .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the cyclopropyl ring and the tetrahydrocyclopenta[c]chromen group. These groups can exist in various conformations, which can significantly influence the compound’s properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence and position of functional groups, the conformation of the cyclopropyl ring, and the overall three-dimensional structure would all play a role .

Scientific Research Applications

Anticancer Activity

N-cyclopropyl-2-({7-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-9-yl}oxy)acetamide has been investigated for its potential as an anticancer agent. Researchers have explored its effects on tumor cell growth, apoptosis, and metastasis inhibition. The compound’s unique cyclopropane ring structure may interfere with cancer cell signaling pathways, making it a promising candidate for further study .

Chemical Biology and Enzyme Engineering

Understanding the biosynthesis of cyclopropane-containing natural products is crucial. Researchers have studied the enzymatic pathways involved in cyclopropanation reactions, shedding light on the formation of this unique structural motif. Enzyme engineering approaches could enhance the production of cyclopropane-containing compounds for various applications .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many coumarin derivatives exhibit activities such as anti-coagulant, anti-cancer, and anti-inflammatory effects, each with their own unique mechanisms of action .

properties

IUPAC Name

N-cyclopropyl-2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-10-7-14(22-9-16(20)19-11-5-6-11)17-12-3-2-4-13(12)18(21)23-15(17)8-10/h7-8,11H,2-6,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUBRHJRKAVEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-({7-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-9-yl}oxy)acetamide

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